Microsomal Stability vs Ferrostatin-1
Ferroptosis-IN-7 exhibits superior microsomal stability compared to its parent compound, Ferrostatin-1. The original Fer-1 shows poor microsomal stability with a half-life (T₁/₂) of less than 10 minutes in both human and rat liver microsomes [1]. Ferroptosis-IN-7 was specifically engineered to overcome this liability and demonstrates significantly improved stability [1].
Ferrostatin-1: T₁/₂ <10 min (human/rat microsomes)
| Evidence Dimension | Microsomal stability half-life (T₁/₂) |
|---|---|
| Target Compound Data | Significantly improved vs Fer-1 (exact value not disclosed) |
| Comparator Or Baseline | Ferrostatin-1: T₁/₂ < 10 min |
| Quantified Difference | Qualitatively superior; quantitatively >10 min |
| Conditions | Human and rat liver microsomes |
Why This Matters
For procurement decisions, this improved stability translates to reduced compound degradation during extended cell culture assays, ensuring consistent exposure and more reproducible data, particularly in 24-hour HUVEC rescue experiments.
- [1] Ji HL, Zhang YF, Zhang NY, Wang KM, Meng N, Zhang J, Jiang CS. Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors. Bioorg Med Chem. 2024;105:117716. View Source
